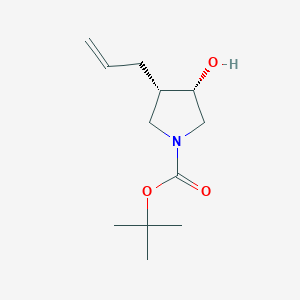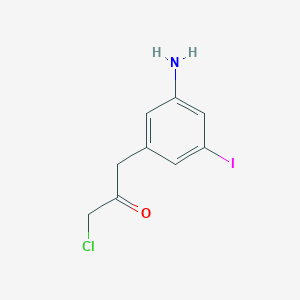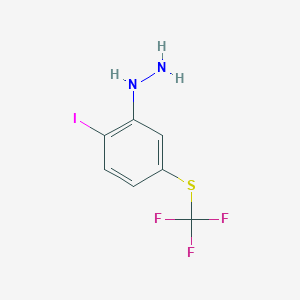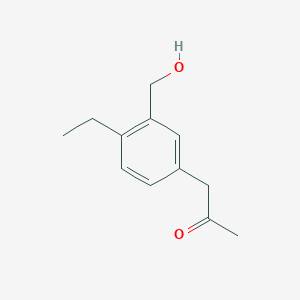
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is used in various fields, including organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common route involves the alkylation of 4-ethylphenol with propan-2-one under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of propan-2-one .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the reaction under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Wissenschaftliche Forschungsanwendungen
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a hydroxymethyl group.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Contains both hydroxyl and methoxy groups on the aromatic ring.
Uniqueness
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-[4-ethyl-3-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-3-11-5-4-10(6-9(2)14)7-12(11)8-13/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
OCYQFCFLOLMLBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
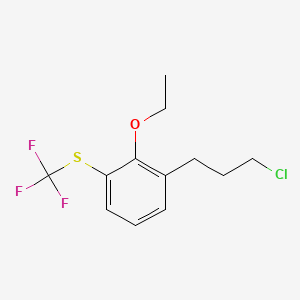
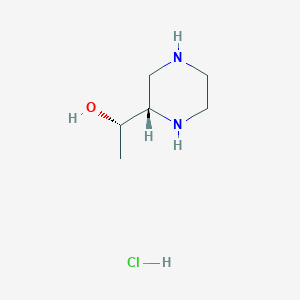
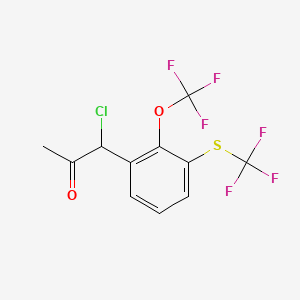

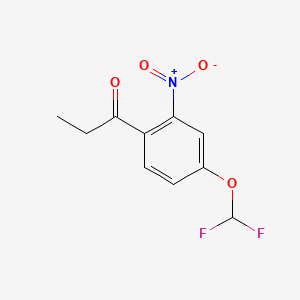
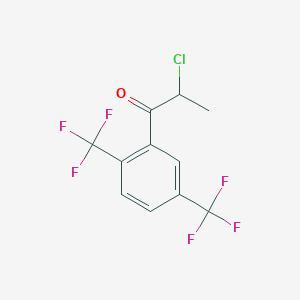

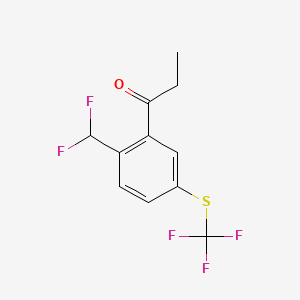
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)
